What are the physicochemical properties of FMOC-DL-3-BENZOTHIENYLALANINE?
What are the physicochemical properties of FMOC-DL-3-BENZOTHIENYLALANINE?
Executive Summary
Fmoc-DL-3-Benzothienylalanine (Fmoc-Bta-OH) is a non-canonical amino acid derivative utilized primarily as a bioisostere of Tryptophan (Trp). Structurally, it replaces the indole nitrogen of Tryptophan with a sulfur atom, converting the side chain into a benzothiophene moiety. This modification eliminates the hydrogen bond donor capability of the indole N-H while retaining the aromatic bulk and lipophilicity essential for hydrophobic interactions.
In drug development, this compound is critical for probing the hydrogen-bonding requirements of peptide-receptor interactions and for enhancing the metabolic stability of peptide therapeutics against oxidative degradation. This guide details the physicochemical properties, handling protocols, and synthetic integration of Fmoc-Bta-OH.
Physicochemical Profile
The following data aggregates experimental values for the enantiomerically pure forms (L-isomer), which serve as the standard reference for the racemic (DL) mixture. Note that while molecular mass and solubility remain constant, the melting point of the racemate may exhibit depression or broadening compared to the pure enantiomer.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| Chemical Name | Fmoc-3-(3-benzothienyl)-DL-alanine | Racemic mixture |
| CAS Number | 177966-60-8 (L-isomer ref) | DL-isomer often unlisted; use L-isomer for safety data reference. |
| Molecular Formula | C₂₆H₂₁NO₄S | |
| Molecular Weight | 443.52 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 178.0 – 180.0 °C (L-isomer) | DL-mixture likely exhibits a broader range (e.g., 170–175 °C). |
| Solubility | DMSO, DMF, NMP (High) | >100 mg/mL in DMSO. |
| Solubility (Water) | Negligible | Hydrophobic side chain + Fmoc group prevents aqueous dissolution. |
| Chirality | Racemic (DL) | Contains 50:50 mixture of R and S enantiomers. |
| Purity Standard | ≥ 98.0% (HPLC) | Common pharmaceutical grade requirement. |
Structural Analysis & Bioisosterism
Benzothiophene vs. Indole (Tryptophan)
The substitution of the indole NH (Tryptophan) with Sulfur (Benzothienylalanine) fundamentally alters the electronic landscape of the side chain:
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Hydrogen Bonding: The benzothiophene ring lacks the N-H donor, making it an obligate H-bond acceptor (via Sulfur lone pairs) or non-interacting partner. This allows researchers to determine if the Trp residue in a native peptide is a hydrogen bond donor.
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Lipophilicity: The sulfur atom increases the lipophilicity (LogP) of the side chain, potentially improving membrane permeability.
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Fluorescence: While Tryptophan is highly fluorescent, benzothienylalanine has distinct photophysical properties, often used to quench or alter fluorescence signals in FRET studies.
Experimental Protocols
Solubility & Stock Solution Preparation
Objective: Prepare a stable stock solution for Solid Phase Peptide Synthesis (SPPS) or biological assays.
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Solvent Choice:
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Preferred: Anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for peptide synthesis.
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Alternative: DMSO (Dimethyl sulfoxide) for biological assays (compatible with cell culture after dilution).
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Protocol:
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Weigh the required mass of Fmoc-Bta-OH.
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Add solvent to achieve a concentration of 0.2 M to 0.5 M (approx. 88–220 mg/mL).
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Vortex for 30–60 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.
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Note: The solution should be clear and colorless to pale yellow.
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SPPS Coupling Protocol
Context: Incorporation of Fmoc-Bta-OH into a growing peptide chain using standard Fmoc chemistry.
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Activation: Use a standard coupling cocktail.
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Coupling Time: 45–60 minutes at room temperature. The steric bulk of the benzothiophene ring is comparable to Tryptophan; extended coupling times (double coupling) are rarely necessary unless the preceding residue is sterically hindered (e.g., Proline, N-methyl amino acids).
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Deprotection: Standard 20% Piperidine in DMF (2 x 10 min) effectively removes the Fmoc group.
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Monitoring: The Kaiser test (ninhydrin) is effective for monitoring coupling completion.
HPLC Analysis Method
Objective: Verify purity of the raw material or synthesized peptide.
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Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).
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Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
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Mobile Phase B: Acetonitrile + 0.1% TFA.
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Gradient: 5% B to 95% B over 20 minutes.
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Detection: UV at 254 nm (aromatic ring absorption) and 280 nm.
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Retention: Expect Fmoc-Bta-OH to elute later than Fmoc-Trp-OH due to increased hydrophobicity.
Visualizations
SPPS Integration Workflow
This diagram illustrates the decision logic for incorporating Fmoc-Bta-OH into a peptide synthesis workflow.
Figure 1: Standard workflow for integrating Fmoc-Bta-OH into Solid Phase Peptide Synthesis.
Handling & Storage Decision Matrix
Ensuring the stability of the Fmoc group and the oxidation-prone sulfur atom.
Figure 2: Storage and handling decision matrix to prevent hydrolysis and oxidation.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2761478, Fmoc-L-3-benzothienylalanine. Retrieved from [Link]
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Beilstein Journals. (2015). Modulating the activity of short arginine-tryptophan containing antibacterial peptides. Retrieved from [Link]
